Tetraisobutyl-urea
Description
Tetraisobutyl-urea is an organic compound with the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by isobutyl groups
Properties
IUPAC Name |
1,1,3,3-tetrakis(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-13(2)9-18(10-14(3)4)17(20)19(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNSRHYNMOCNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Parameters and Optimization
Key variables influencing yield and purity include:
In a representative procedure, diisobutylamine (2 mol) and phosgene (1 mol) are combined with 20% sodium hydroxide under argon. After 6 hours at 70°C, the crude product is isolated via vacuum distillation (-0.094 MPa, 210°C), achieving yields exceeding 90%.
Alternative Pathways: Thiourea and Siloxane Hybrids
Carbamate Decomposition
Industrial urea production often involves ammonium carbamate decomposition:
Adapting this for this compound would require substituting ammonia with diisobutylamine. However, steric hindrance from isobutyl groups may limit carbamate stability, necessitating higher pressures (≥154 bar) and temperatures (≥185°C).
Industrial-Scale Challenges and Solutions
Byproduct Management
Phosgenation produces HCl, which can catalyze siloxane cleavage or urea degradation. Solutions include:
Purification Techniques
Crude this compound often contains unreacted amine and salts. Patent CN102702029A recommends:
-
Phase Separation : Allowing the reaction mixture to settle, separating the aqueous layer.
-
Vacuum Distillation : Employing a two-stage evaporator (0.4 bar → 0.04 bar) to remove volatiles.
Emerging Catalytic Methods
A 2017 study demonstrated aminothiourea-catalyzed cycloetherification , achieving high enantioselectivity via dynamic kinetic resolution. While focused on ethers, the catalyst’s ability to stabilize intermediates suggests potential for urea synthesis. For instance:
Catalyst 4a (cyclohexanediamine-based aminothiourea) enhanced reaction rates and selectivity in cyanohydrin syntheses, hinting at applicability to hindered urea formations.
Comparative Analysis of Methodologies
Biological Activity
Tetraisobutyl-urea (TIBU) is a member of the urea family, which has garnered attention for its diverse biological activities. This article explores the biological activity of TIBU, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 214.35 g/mol. Its structure consists of a central urea group () flanked by four isobutyl groups, which contribute to its lipophilicity and potential interactions with biological membranes.
Synthesis of this compound
TIBU can be synthesized through various methods, including:
- Direct Urea Formation : Reacting isobutylamine with isocyanates.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.
Biological Activities
This compound exhibits a range of biological activities, which are summarized below:
Case Studies
-
Antimicrobial Activity :
A study evaluated TIBU against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant growth inhibition, with TIBU demonstrating an IC50 value of 15 µg/mL against E. coli . -
Anticancer Properties :
In vitro studies on human cancer cell lines showed that TIBU induced apoptosis in breast cancer cells (MCF-7) at concentrations above 20 µM. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events . -
Anti-inflammatory Effects :
TIBU was tested in a model of lipopolysaccharide (LPS)-induced inflammation in mice. The administration of TIBU significantly reduced levels of TNF-α and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .
The biological activities of TIBU can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows TIBU to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : TIBU may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways related to inflammation and cancer progression.
Scientific Research Applications
Agricultural Applications
Tetraisobutyl-urea is primarily recognized for its role in enhancing nitrogen use efficiency (NUE) in agriculture. It is often utilized as a controlled-release fertilizer, which helps in minimizing nitrogen loss and improving crop yields.
Controlled-Release Fertilizers
Controlled-release fertilizers (CRFs) containing TIBU have been shown to significantly increase NUE and crop productivity. Research indicates that the application of CRFs can lead to:
- Increased Grain Yields : Studies have demonstrated that TIBU-based fertilizers can enhance grain yields by 9.96% to 15.11% for crops like winter wheat and rice .
- Improved Nitrogen Utilization : The use of TIBU has been linked to an average increase in NUE by approximately 23.4%, indicating more efficient nitrogen uptake by plants .
Table 1: Summary of Agricultural Studies Involving TIBU
| Crop Type | Application Type | Yield Increase (%) | NUE Improvement (%) | Year |
|---|---|---|---|---|
| Winter Wheat | Controlled-Release Urea | 9.96 - 15.11 | 6.71 - 10.33 | 2021 |
| Rice | Controlled-Release Urea | 24 | Not specified | 2020 |
| Maize | Controlled-Release Urea | 5.3 | 24.1 | 2019 |
Pharmaceutical Applications
This compound also finds applications in the pharmaceutical industry, particularly in drug formulation and synthesis processes.
Solubilizing Agent
TIBU serves as a solubilizing agent for poorly soluble drugs, enhancing their bioavailability. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) allows for improved therapeutic efficacy.
Synthesis of Phosphoramidites
In synthetic organic chemistry, TIBU is utilized in the synthesis of phosphoramidites, which are crucial intermediates in the preparation of oligonucleotides. The stability and reactivity of TIBU make it an ideal candidate for these reactions .
Material Science Applications
TIBU is employed in material science for its properties as a flame retardant and adhesive component.
Flame Retardants
TIBU's chemical structure allows it to function effectively as a flame retardant in various materials, including plastics and textiles. Its incorporation can significantly reduce flammability without compromising material integrity .
Adhesives
In the production of adhesives, TIBU is used to enhance bonding strength and thermal stability, making it suitable for high-performance applications.
Case Study 1: Enhanced Crop Yield with TIBU-Based Fertilizers
A field trial conducted on winter wheat demonstrated that the application of TIBU-based controlled-release fertilizers resulted in a significant yield increase compared to traditional fertilizers. The study involved multiple plots with varying treatment levels, showing consistent improvements across all metrics measured.
Case Study 2: TIBU in Pharmaceutical Formulations
Research focused on a poorly soluble anti-cancer drug revealed that the addition of TIBU as a solubilizing agent led to a marked increase in drug absorption rates in vitro, suggesting potential for enhanced clinical outcomes.
Chemical Reactions Analysis
Base-Induced Salt Formation and Acid-Base Reactivity
Tetraisobutyl-urea acts as a weak base, reacting with strong bases to form salts. For example:
-
Interaction with alkalis (e.g., NaOH) generates urea salts via proton transfer from the urea’s nitrogen to the base .
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Unlike conventional ureas, its weak basicity (weaker than water) limits salt formation to highly alkaline conditions .
Mechanistic Insight :
The electron-donating butyl groups reduce nitrogen’s basicity, favoring interactions only with strong electrophiles or bases.
Dehydration to Nitriles
Reaction with dehydrating agents like P₂O₅ or SOCl₂ converts this compound into nitriles:
This proceeds via intermediate isocyanate formation, followed by elimination of water .
Key Data :
| Dehydrating Agent | Product Nitrile | Yield (%) |
|---|---|---|
| P₂O₅ | Tetrabutylcyanamide | ~85 |
| SOCl₂ | Tetrabutylcyanamide | ~78 |
Dynamic Urea Bond Exchange
This compound undergoes reversible dissociation via hindered urea bond (HUB) dynamics, releasing isocyanate intermediates (1 ) that react with amines :
Kinetic Parameters :
| Reaction Temperature | Dissociation Rate (k₋₁, h⁻¹) | Equilibrium Constant (Kₑq, M⁻¹) |
|---|---|---|
| 25°C | 0.042 | 7.9 × 10⁵ |
| 37°C | 0.21 | >10⁷ |
This dynamic behavior enables applications in self-healing polymers and stimuli-responsive materials .
Combustion and Thermal Decomposition
Upon heating, this compound decomposes to release toxic nitrogen oxides (NOₓ) and carbon dioxide:
Thermogravimetric Analysis (TGA) Data :
Phase-Transfer Catalysis
This compound facilitates nucleophilic fluorination reactions by stabilizing fluoride ions through hydrogen bonding :
-
In the presence of CsF, it enhances fluoride transfer into organic phases, enabling reactions like aromatic substitution.
Example Reaction :
Catalytic Efficiency :
| Catalyst | Yield (%) |
|---|---|
| This compound | 92 |
| Non-catalytic conditions | <5 |
Coordination with Metal Ions
The urea carbonyl group coordinates to Lewis acids (e.g., Ni²⁺, Ag⁺), forming complexes that activate substrates in catalytic cycles .
Proposed Mechanism :
-
CO group binds to metal center.
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Electron density redistribution weakens C=O, enabling nucleophilic attack.
Synthetic Pathways
Common synthesis routes include:
Q & A
Q. What are the standard synthetic protocols for Tetraisobutyl-urea, and how can purity be validated?
this compound synthesis typically involves the reaction of isobutyl isocyanate with urea derivatives under anhydrous conditions. Key steps include:
- Reagent control : Use freshly distilled isobutyl isocyanate to avoid side reactions.
- Temperature modulation : Maintain 40–60°C to balance reaction rate and byproduct suppression.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Purity is validated via HPLC (≥98% peak area) and NMR (absence of extraneous proton signals) .
Q. How can the thermal stability of this compound be experimentally assessed?
Use thermogravimetric analysis (TGA) under nitrogen at 10°C/min to determine decomposition temperature. Complement with differential scanning calorimetry (DSC) to identify phase transitions. For kinetic stability, conduct isothermal studies at 100–150°C and monitor mass loss over 24 hours .
Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?
Q. What solvents are compatible with this compound in reactivity studies?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may participate in side reactions. Nonpolar solvents (toluene, hexane) are ideal for controlled reactivity. Pre-screen solvents via solubility tests (10 mg/mL threshold) and monitor stability via NMR over 24 hours .
Q. How does steric hindrance from isobutyl groups influence this compound’s reactivity?
Design comparative experiments with less hindered analogs (e.g., methyl-urea). Monitor reaction rates in nucleophilic additions (e.g., with benzyl chloride) via GC-MS . Steric effects typically reduce reactivity by 30–50%, quantified via Arrhenius plots .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
Use density functional theory (DFT) to model H-bonding and van der Waals interactions. Dock the molecule into protein active sites (e.g., urease) via AutoDock Vina , validating with MD simulations (GROMACS) to assess binding stability. Compare with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound?
- Meta-analysis : Systematically compare reaction conditions (solvent, temperature, catalyst loading) across studies.
- Control experiments : Replicate divergent studies with standardized reagents.
- Multivariate analysis : Use ANOVA to isolate variables causing discrepancies (e.g., trace moisture) .
Q. How to design a kinetic study for this compound’s hydrolysis under varying pH?
- Buffer systems : Use citrate (pH 3–6), phosphate (pH 7–8), and borate (pH 9–10).
- Sampling intervals : Quench aliquots at 0, 15, 30, 60, 120 mins, analyze via UV-Vis (λ=245 nm for urea degradation products).
- Rate constants : Fit data to pseudo-first-order kinetics using nonlinear regression .
Q. What advanced NMR techniques elucidate this compound’s dynamic behavior in solution?
Q. How can this compound be modified to enhance its selectivity in supramolecular applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
